

# Spectroscopic Analysis of (E)-2-Octenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Octenal	
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This guide provides an in-depth analysis of the spectroscopic data for (E)-**2-Octenal**, a medium-chain  $\alpha,\beta$ -unsaturated aldehyde. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows.

#### **Molecular Structure**

(E)-**2-Octenal** is an organic compound with the chemical formula  $C_8H_{14}O$ . Its structure consists of an eight-carbon chain with a double bond between C2 and C3, and an aldehyde functional group at the C1 position. The "(E)" designation indicates that the alkyl groups are on opposite sides of the double bond (trans configuration).

IUPAC Name: (E)-oct-2-enal Molecular Weight: 126.20 g/mol [1] CAS Number: 2548-87-0[2][3]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (E)-**2-Octenal**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical data for structural confirmation.

#### <sup>1</sup>H NMR Data



The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of (E)-**2-Octenal** is characterized by distinct signals for the aldehydic, vinylic, allylic, and aliphatic protons.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (E)-2-Octenal

Assignment	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
А	-СНО	9.50	Doublet of Triplets (dt)	J(A,C) = 7.8, $J(A,B) \approx 1$
В	H-C3	6.86	Doublet of Triplets (dt)	J(B,C) = 15.6, J(B,D) = 6.9
С	H-C2	6.12	Doublet of Triplets (dt)	J(C,B) = 15.6, J(C,A) = 7.8
D	-CH <sub>2</sub> - (C4)	2.33	Quartet (q)	$J(D,B) \approx 6.9,$ $J(D,E) \approx 7.4$
E	-(CH <sub>2</sub> ) <sub>3</sub> - (C5-C7)	1.19 - 1.69	Multiplet (m)	-
F	-CH₃ (C8)	0.90	Triplet (t)	J(F,E) ≈ 7.0

Data sourced from CDCl<sub>3</sub> solvent.[3][4] The large coupling constant (15.6 Hz) between protons B and C confirms the trans (E) configuration of the double bond.[4]

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.

Table 2: 13C NMR Spectroscopic Data for (E)-2-Octenal



Carbon Atom	Chemical Shift (δ, ppm)
C1 (-CHO)	194.2
C3	158.7
C2	133.5
C4	32.8
C5	31.5
C6	28.0
C7	22.5
C8 (-CH <sub>3</sub> )	14.0

Note: Data represents typical chemical shift values for  $\alpha,\beta$ -unsaturated aldehydes and may vary slightly based on experimental conditions.[5][6]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Octenal** shows characteristic absorptions for the aldehyde and the  $\alpha,\beta$ -unsaturated system.

Table 3: Key IR Absorption Bands for (E)-2-Octenal

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity	Functional Group
C-H stretch (aldehyde)	~2720 and ~2820	Medium, Sharp	Aldehyde (-CHO)
C=O stretch (conjugated)	1685 - 1710	Strong, Sharp	α,β-Unsaturated Aldehyde
C=C stretch (alkene)	~1640	Medium	Alkene
C-H stretch (alkane)	2850 - 3000	Strong	Alkyl Chain



Note: Conjugation lowers the C=O stretching frequency from the typical 1720-1740 cm<sup>-1</sup> for a saturated aldehyde.[7][8][9] The presence of two distinct C-H stretching bands around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup> is highly diagnostic for an aldehyde.[7][9]

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Major Mass Fragments for (E)-2-Octenal (Electron Ionization)

m/z	Relative Intensity (%)	Possible Fragment Ion	Fragmentation Pathway
126	~1.1	[C <sub>8</sub> H <sub>14</sub> O] <sup>+</sup>	Molecular Ion (M+ <sup>-</sup> )
97	~13.7	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of ethyl radical
83	~61.8	[M - C3H7]+	Loss of propyl radical
70	~70.7	[C <sub>4</sub> H <sub>6</sub> O] <sup>+</sup>	McLafferty Rearrangement
55	~84.6	[C4H7]+	Allylic cleavage
41	100.0	[C₃H₅] <sup>+</sup>	Allyl cation (Base Peak)

Data obtained from Electron Ionization (EI) at 70 eV.[1][4] The molecular ion peak is observed at m/z 126, confirming the molecular formula.[4] The fragmentation pattern is characteristic of aliphatic aldehydes, including  $\alpha$ -cleavage and the McLafferty rearrangement, which gives rise to the prominent peak at m/z 70.[9][10]

# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented.

# **NMR Sample Preparation and Acquisition**



- Sample Preparation: Accurately weigh 10-20 mg of 2-Octenal for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[11] Ensure no solid particles are present; filter if necessary.[12]
- Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming & Tuning: Perform shimming (either manually or automatically) to optimize the magnetic field homogeneity, which sharpens the spectral lines. Tune the probe to the desired nucleus (<sup>1</sup>H or <sup>13</sup>C) to maximize signal reception.[11]
- Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. For <sup>13</sup>C NMR, a greater number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.[12]

### **IR Spectrum Acquisition (ATR-FTIR)**

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a single drop of neat (undiluted) **2-Octenal** directly onto the center of the ATR crystal.
- Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
- Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

### **Mass Spectrum Acquisition (GC-MS)**

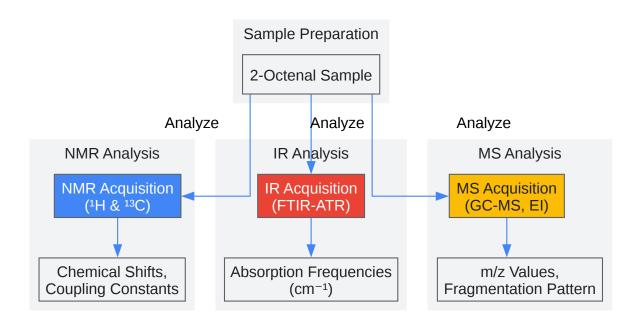
 Sample Preparation: Prepare a dilute solution of 2-Octenal (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.



- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms), which separates the analyte from any impurities.
- Ionization: As **2-Octenal** elutes from the GC column, it enters the ion source of the Mass Spectrometer. It is typically bombarded with electrons (Electron Ionization, EI) at a standard energy of 70 eV, causing it to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
   which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

### **Data Interpretation Workflows**

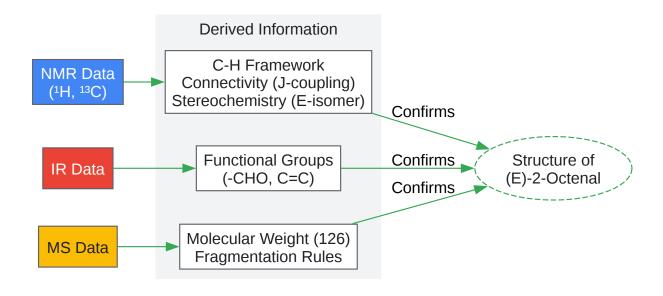
The following diagrams illustrate the logical workflow for spectroscopic analysis and how the combined data leads to structural elucidation.



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Caption: General workflow for the spectroscopic analysis of **2-Octenal**.



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